molecular formula C18H22F3NO4 B1302922 (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-50-2

(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1302922
CAS RN: 959576-50-2
M. Wt: 373.4 g/mol
InChI Key: WXGUGSIKOXDJSI-QGZVFWFLSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a compound that is likely to be of interest due to its structural features, which include a pyrrolidine ring, a tert-butoxycarbonyl protective group, and a trifluoromethylbenzyl substituent. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are explored, which can provide insights into the synthesis, molecular structure, and chemical properties of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the use of chiral auxiliaries or precursors to introduce stereochemistry into the molecule. For instance, the enantioselective synthesis of a hexahydropyridine derivative was achieved using chiral auxiliaries derived from trans-2,5-bis(methoxymethoxymethyl)pyrrolidine . Additionally, the generation of a reactive cyclic cumulene, 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, was accomplished using 3,4-bis(trimethylsilyl)-1H-pyrrole as a key precursor, which was then trapped with various reactants to afford different cycloadducts . These methods could potentially be adapted for the synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the five-membered pyrrolidine ring, which can adopt different conformations. For example, in a related compound, the pyrrolidine ring was found to adopt an envelope conformation . The dihedral angles between the substituents and the ring are crucial for the overall shape of the molecule, which in turn can affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. The study of cycloadditions to a tert-butoxycarbonyl pyrrolidinone derivative revealed that the reactions could proceed with different levels of diastereoselectivity, depending on the conditions and the dipoles employed . These findings suggest that the reactivity of the (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid could also be modulated by the choice of reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of a tert-butoxycarbonyl group, for example, can affect the compound's solubility and stability, as it is commonly used as a protective group in organic synthesis . The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the acidity of adjacent protons and the overall electron distribution within the molecule. Intermolecular interactions, such as hydrogen bonding, can also play a significant role in the solid-state structure and properties of these compounds, as observed in the crystal packing of a related pyrrolidine derivative .

Scientific Research Applications

Chemical Structure and Synthesis

Research into compounds with similar structural elements, such as pyrrolidine rings and tert-butoxycarbonyl (Boc) protective groups, underscores their importance in synthetic chemistry. For instance, studies on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline demonstrate how the pyrrolidine ring adopts specific conformations, facilitating the formation of complex molecular architectures through hydrogen bonding and other intermolecular interactions (P. Rajalakshmi et al., 2013). Such findings are crucial for the design of molecules with desired physicochemical properties.

Drug Design and Medicinal Chemistry

The tert-butyloxycarbonyl (Boc) group is a common protective group in peptide synthesis, highlighting its relevance in the development of therapeutic agents. Research detailing the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs suggests pathways for creating novel bioactive molecules (J. Leban & K. Colson, 1996). This process, and others like it, are foundational for drug discovery efforts, especially in designing inhibitors and modulators of biological targets.

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-5-8-17(22,14(23)24)11-12-6-4-7-13(10-12)18(19,20)21/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGUGSIKOXDJSI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375979
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

CAS RN

959576-50-2
Record name 1-(1,1-Dimethylethyl) (2R)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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